2,3,4-trichloro-6-fluoroaniline
Description
2,3,4-Trichloro-6-fluoroaniline is a halogenated aromatic amine featuring three chlorine substituents at positions 2, 3, and 4, and a fluorine atom at position 6 of the aniline ring. Its structural complexity distinguishes it from simpler fluoro- or chloro-anilines, as discussed below.
Properties
CAS No. |
2639408-14-1 |
|---|---|
Molecular Formula |
C6H3Cl3FN |
Molecular Weight |
214.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination-Chlorination
A 2016 patent outlines a three-step approach for analogous chloro-fluoroanilines, adaptable to 2,3,4-trichloro-6-fluoroaniline synthesis:
-
Bromination : o-Fluoroaniline is treated with N-bromosuccinimide (NBS) in DMF at ≤10°C, yielding 4-bromo-2-fluoroaniline (91% yield, 96.7% purity).
-
Chlorination : The brominated intermediate reacts with N-chlorosuccinimide (NCS) at 60–65°C, introducing chlorine at position 6 (92% yield).
-
Hydrogenation : Pd/C-mediated debromination at 50–60°C under H₂ removes residual bromine, yielding 2-chloro-6-fluoroaniline (65.3% yield).
Adaptation for Trichloro Derivative :
To achieve 2,3,4-trichloro substitution, an additional chlorination step using SOCl₂ or Cl₂ gas could be integrated post-debromination. For example, chlorinating 2-chloro-6-fluoroaniline with excess NCS in DMF at 80°C may introduce Cl at positions 3 and 4.
Vanadium-Catalyzed Chlorination
A 2022 study demonstrated chlorination of nitroarenes using vanadium pentoxide (V₂O₅) and H₂O₂ in acidic media. Applied to 2-nitro-3,4-dichloro-6-fluorobenzene, this method could reduce the nitro group to NH₂ while retaining chlorine substituents. Key conditions include:
Catalytic Hydrogenation Approaches
Mo-Catalyzed Nitro Reduction
Hydrogenation of 2,3,4-trichloro-6-fluoronitrobenzene using molybdenum catalysts (5 wt% Mo) in THF/H₂O (1:1) at 120°C under 5 MPa H₂ achieves full nitro-to-amine conversion. The method’s regioselectivity preserves chlorine and fluorine substituents, critical for avoiding dehalogenation side reactions.
Reaction Parameters :
Pd/C-Mediated Dehalogenation
Selective debromination of 2,3,4-tribromo-6-fluoroaniline using 5–10 wt% Pd/C in ethyl acetate at 50–60°C under H₂ affords the target compound. Triethylamine (1.15–1.25 eq) enhances selectivity by neutralizing HBr byproducts.
Multi-Step Synthesis Pathways
Halogen Exchange Reactions
A 2021 industrial protocol suggests starting from 2,3,4-trichloroaniline, introducing fluorine via diazotization and Balz-Schiemann reaction:
One-Pot Halogenation
Combining NBS and NCS in a single reactor with o-fluoroaniline at 60°C (DMF solvent) achieves simultaneous bromination and chlorination. Post-reaction hydrogenation removes bromine, yielding 73.5% purity.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Catalytic Hydrogenation : Higher yields (86%) but requires specialized equipment for high-pressure H₂.
-
Sequential Halogenation : Superior purity (98.8%) via controlled NBS/NCS addition.
-
Diazotization : Cost-effective but lower purity due to competing side reactions.
Industrial-Scale Production Considerations
Solvent Optimization
DMF, while effective in lab-scale reactions, poses disposal challenges. Ethyl acetate or ethanol alternatives reduce environmental impact without compromising yield (e.g., 92% in ethanol).
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced aniline derivatives.
Scientific Research Applications
2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and computational chemistry help in understanding these interactions .
Comparison with Similar Compounds
Key Compounds:
2,4-Dichloro-6-(trifluoromethyl)aniline (CAS 62593-17-3)
- Molecular Formula : C₇H₄Cl₂F₃N
- Substituents : Two chlorines (positions 2, 4) and one trifluoromethyl group (position 6).
- Similarity to Target : 0.93 (structural similarity based on halogen and electron-withdrawing groups) .
- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the fluorine in this compound.
3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7)
- Molecular Formula : C₆H₃Cl₂F₂N
- Substituents : Two chlorines (positions 3, 5) and two fluorines (positions 2, 4).
- Purity : 100% (industrial grade) .
- Key Difference : Symmetric substitution of Cl/F reduces steric hindrance but may limit regioselectivity in further reactions.
2,3,4,6-Tetrafluoroaniline (CAS 363-73-5)
- Molecular Formula : C₆H₃F₄N
- Molecular Weight : 165.09 g/mol .
- Key Difference : Four fluorines increase electronegativity and polarity, contrasting with the mixed Cl/F substitution in the target compound.
3,5-Dichloro-4-fluoroaniline (CAS 2729-34-2) Molecular Formula: C₆H₄Cl₂FN Substituents: Two chlorines (positions 3, 5) and one fluorine (position 4) .
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not provided | C₆H₃Cl₃FN | ~230.45 (estimated) | Cl (2,3,4), F (6) | Chlorine, Fluorine |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | 62593-17-3 | C₇H₄Cl₂F₃N | 254.01 | Cl (2,4), CF₃ (6) | Trifluoromethyl, Chlorine |
| 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | C₆H₃Cl₂F₂N | 216.00 | Cl (3,5), F (2,4) | Chlorine, Fluorine |
| 2,3,4,6-Tetrafluoroaniline | 363-73-5 | C₆H₃F₄N | 165.09 | F (2,3,4,6) | Fluorine |
| 3,5-Dichloro-4-fluoroaniline | 2729-34-2 | C₆H₄Cl₂FN | 180.01 | Cl (3,5), F (4) | Chlorine, Fluorine |
Functional Implications
- Electron Effects: The three chlorine atoms in this compound exert strong electron-withdrawing effects, deactivating the aromatic ring and directing electrophilic attacks to the less hindered position (e.g., para to fluorine) .
Solubility and Reactivity :
- Fluorine substituents (e.g., in 2,3,4,6-Tetrafluoroaniline) increase polarity and water solubility compared to chlorinated analogs .
- Mixed Cl/F substitution (as in the target compound) balances lipophilicity and reactivity, making it suitable for use in hydrophobic environments like pesticide formulations.
Synthetic Utility :
- Halogenated anilines are precursors to herbicides and pharmaceuticals. For example, 3,5-Dichloro-4-fluoroaniline may serve as an intermediate in sulfonamide antibiotics , while the target compound’s multiple chlorines could enhance binding to biological targets.
Q & A
Q. Example ¹H NMR Data (Hypothetical) :
| Proton Position | δ (ppm) | Splitting |
|---|---|---|
| H-5 (meta to Cl) | 7.4 | Doublet (J=8 Hz) |
| H-6 (adjacent to F) | 7.6 | Singlet |
Advanced: How do steric and electronic effects of Cl/F substituents influence reactivity in cross-coupling reactions?
Answer:
- Electronic Effects : Chlorine’s -I effect increases electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura coupling. Fluorine’s +R effect may deactivate specific positions, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) .
- Steric Hindrance : Multiple Cl substituents at C-2, C-3, and C-4 reduce accessibility for bulky coupling partners (e.g., arylboronic acids). Use microwave-assisted synthesis to overcome kinetic barriers .
Q. Case Study :
- Reaction : this compound + 4-Methoxyphenylboronic acid
- Conditions : Pd(OAc)₂, SPhos ligand, K₂CO₃, DMF/H₂O, 100°C
- Yield : 40–45% (lower vs. less-hindered analogs) due to steric clash at C-2 and C-4 .
Advanced: How can computational methods (e.g., DFT) predict regioselectivity in further functionalization?
Answer:
- DFT Calculations : Optimize molecular geometry to identify reactive sites. For example, Fukui indices (electrophilicity) predict C-5 as the most reactive for electrophilic substitution due to Cl/F ortho/para effects .
- Solvent Modeling : Polar solvents (e.g., DMSO) stabilize transition states in NAS reactions, improving accuracy of in silico predictions .
Q. Example Conflict :
- Study A : Reports antifungal activity (MIC = 8 µg/mL).
- Study B : No activity at 50 µg/mL.
- Resolution : Study A used a 99% pure sample, while Study B’s sample contained 15% dechlorinated byproducts .
Basic: What are the stability challenges for this compound under ambient conditions?
Answer:
Q. Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Ambient light | Dechlorination | 7 days |
| N₂ atmosphere | Stable | >6 months |
Advanced: How to design a kinetic study for substituent-directed hydrolysis?
Answer:
- Variable Control : Vary pH (2–12), temperature (25–80°C), and solvent polarity (H₂O vs. THF).
- Analytical Tools : Monitor hydrolysis rates via LC-MS for intermediates (e.g., hydroxylation at C-6) .
Q. Kinetic Results :
- Rate Constant (k) : 0.12 h⁻¹ at pH 7, 50°C.
- Activation Energy (Eₐ) : 45 kJ/mol, indicating SNAr mechanism dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
